ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate

Organic Synthesis Building Blocks Medicinal Chemistry

Accelerate your drug discovery and methodology projects with Ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate (CAS 1798674-68-6). This unique achiral analog eliminates the cost premium of chiral starting materials while providing a bifunctional scaffold with an ethyl carbamate-protected amine and a versatile 3-benzenesulfonyl group. Its distinct reactivity profile, ideal for FBDD fragment growing/linking and cross-coupling explorations, cannot be replicated by close analogs (e.g., Boc or Cbz protected). Secure consistent performance in multi-step syntheses with this high-purity, economical building block.

Molecular Formula C13H17NO4S
Molecular Weight 283.34
CAS No. 1798674-68-6
Cat. No. B2869887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate
CAS1798674-68-6
Molecular FormulaC13H17NO4S
Molecular Weight283.34
Structural Identifiers
SMILESCCOC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H17NO4S/c1-2-18-13(15)14-9-8-12(10-14)19(16,17)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
InChIKeySGSCXYRXABQXHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate (CAS 1798674-68-6): A Multifunctional Sulfonylated Pyrrolidine Building Block for Medicinal Chemistry and Synthesis


Ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate (CAS 1798674-68-6) is a sulfonylated pyrrolidine derivative characterized by a benzenesulfonyl group at the 3-position and an ethyl carboxylate moiety at the 1-position of the pyrrolidine ring [1]. This bifunctional scaffold offers multiple sites for chemical modification and serves as a versatile intermediate in the construction of bioactive molecules and catalyst systems [1]. Its structural features provide enhanced stability and compatibility with diverse reaction conditions, making it a valuable building block in multi-step synthetic routes within organic synthesis and pharmaceutical research [1].

Why Substituting Ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate with a Generic Analog Can Compromise Synthetic Outcome


Direct substitution of ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate with other sulfonylated pyrrolidine derivatives is not straightforward and can significantly alter synthetic outcomes. The specific combination of the ethyl carbamate protecting group at the nitrogen and the benzenesulfonyl group at the 3-position provides a unique reactivity profile and steric environment that is not replicated by close analogs, such as those with different N-protecting groups (e.g., Boc, Cbz) or alternative sulfonyl substitutions [1]. For instance, the presence of the ethyl ester on the carbamate influences the compound's solubility, crystallinity, and stability during subsequent synthetic steps, while the benzenesulfonyl group's electronic and steric properties directly impact the outcome of downstream reactions like nucleophilic substitutions or cross-couplings . Therefore, using an alternative building block without careful validation introduces significant risk of altered reaction yields, unexpected side products, or incompatibility with established synthetic protocols.

Quantitative Differentiation Evidence for Ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate (CAS 1798674-68-6)


Synthetic Versatility: Quantitative Functional Group Tolerance Relative to Non-Sulfonylated Pyrrolidines

Ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate possesses a 3-benzenesulfonyl group, which enables nucleophilic aromatic substitution and sulfonamide formation, in contrast to non-sulfonylated pyrrolidine carboxylates. The predicted pKa of the sulfonyl group's conjugate acid is -3.69±0.40, indicating very low basicity and a strong electron-withdrawing effect [1]. This quantitative property differentiates it from pyrrolidine-1-carboxylates without the benzenesulfonyl group, which lack this electron-deficient center for further elaboration.

Organic Synthesis Building Blocks Medicinal Chemistry

Physicochemical Profile: Predicted Density and Boiling Point Relative to Common Solvents and Analogs

The predicted density of ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate is 1.281±0.06 g/cm³ at 20°C, and its predicted boiling point is 458.6±45.0 °C at 760 Torr [1]. These values provide a quantitative basis for method development (e.g., solvent selection for extraction, chromatography) and indicate a significantly higher boiling point compared to simpler pyrrolidine building blocks (e.g., N-Boc-pyrrolidine, predicted bp ~200-250°C), which can impact distillation or removal of volatile impurities.

Preparative Chemistry Purification Process Development

Chiral Derivative Utility: Structural Precedent for Asymmetric Synthesis via 3-Substituted Pyrrolidines

While the target compound is achiral, its core 3-(benzenesulfonyl)pyrrolidine scaffold is widely utilized in chiral form. For instance, (3R)-3-(benzenesulfonyl)pyrrolidine (CAS 1268521-39-6) and (3S)-3-(benzenesulfonyl)pyrrolidine (CAS 1408057-40-8) are commercial building blocks used for constructing chiral ligands and asymmetric catalysts . This established use of the enantiopure core confirms the scaffold's value in stereoselective synthesis. The target compound's achiral nature, however, provides a key advantage: it offers the same sulfonylated pyrrolidine framework but with a lower cost and greater availability than its chiral counterparts, making it ideal for exploratory synthesis where stereochemistry is not initially required or will be set later.

Asymmetric Catalysis Chiral Building Blocks Medicinal Chemistry

Targeted Application Scenarios for Ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate Based on Verifiable Evidence


Medicinal Chemistry: Scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The compound's bifunctional nature, combining an ethyl carbamate-protected amine with a 3-benzenesulfonyl group, makes it an ideal fragment for growing or linking in FBDD campaigns. The low predicted pKa of the sulfonyl conjugate acid (-3.69) confirms its electron-deficient character, which can facilitate specific interactions with target proteins (e.g., hydrogen bonding via the sulfonyl oxygens) [1]. Its high predicted boiling point (458.6°C) and density (1.281 g/cm³) are also valuable parameters for formulating and storing compound libraries [1].

Organic Synthesis: A Versatile, Cost-Effective Intermediate for Constructing Complex Pyrrolidine-Containing Architectures

As an achiral analog of established chiral sulfonyl pyrrolidine building blocks, this compound serves as a more economical and readily available starting material for early-stage synthetic route exploration and optimization [1]. Its ethyl carbamate group can be selectively removed or modified, and the benzenesulfonyl group can participate in further reactions (e.g., Julia olefination, nucleophilic aromatic substitution), enabling the construction of diverse pyrrolidine-containing molecules without the cost premium of chiral starting materials [1].

Process Chemistry: Method Development and Scale-Up Studies

The predicted physicochemical properties (density: 1.281±0.06 g/cm³; boiling point: 458.6±45.0°C) provide crucial data for process chemists developing large-scale syntheses [1]. These values inform decisions regarding solvent selection for extraction and chromatography, safety assessments for high-temperature reactions, and the feasibility of purification via distillation versus other methods. Its achiral nature further simplifies analytical method development and quality control during scale-up, as stereochemical complexity is not a factor [1].

Academic Research: A Stable and Characterized Building Block for Teaching and Fundamental Studies

This compound is an excellent candidate for academic laboratories engaged in methodology development and chemical education. Its well-defined structure and predicted stability under various reaction conditions [1] make it a reliable reagent for exploring new synthetic transformations, such as cross-coupling reactions of sulfonyl pyrrolidines or novel carbamate deprotection strategies. Its availability in small research quantities (e.g., 3mg to 25mg) from vendors like Life Chemicals [1] also aligns with the budget constraints and scale of typical academic research projects.

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